4-Methoxybenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 4-Methoxybenzoyl chloride and related compounds involves various chemical reactions. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-methoxybenzoyl chlorides yields functionalized chromones and 4-hydroxyquinolines, demonstrating the versatility of methoxybenzoyl chlorides in synthetic organic chemistry (Rahn et al., 2009). Additionally, methoxybenzoyl chloride has been used to synthesize p-aminobenzoic acid diamides, showcasing its role in creating various amide compounds (Agekyan & Mkryan, 2015).
Molecular Structure Analysis
Studies on the molecular structure of 4-Methoxybenzoyl chloride derivatives highlight the intricacies of their chemical makeup. For example, the X-ray crystallography of di(4-methoxybenzoyl) diselenide provided insights into intramolecular interactions and structural characteristics of these compounds, contributing to the understanding of their chemical behavior (Niyomura et al., 1999).
Chemical Reactions and Properties
The reactivity of 4-Methoxybenzoyl chloride allows for its involvement in a range of chemical reactions. For instance, its reaction with azide ion showcases stepwise and concerted substitution reactions, offering insights into the mechanistic pathways and stability of the carbocation intermediates formed during the reactions (Amyes & Richard, 1990). Furthermore, the Suzuki-Miyaura coupling reactions involving 4-methoxyphenyl chloride underline the utility of methoxybenzoyl chlorides in facilitating bond formations between different organic moieties (Lv et al., 2014).
Physical Properties Analysis
The physical properties of 4-Methoxybenzoyl chloride and its derivatives, such as solubility, melting and boiling points, are crucial for understanding their behavior in different chemical environments. While specific studies on these properties were not highlighted, the general chemical characteristics of methoxybenzoyl chlorides suggest their solubility in organic solvents and reactivity under various temperatures, which are important for their application in synthetic chemistry.
Chemical Properties Analysis
The chemical properties of 4-Methoxybenzoyl chloride, including its reactivity towards nucleophiles, electrophiles, and various solvents, are foundational to its use in chemical synthesis. Its role in forming esters, amides, and carbon-carbon bonds through reactions such as Friedel-Crafts acylation and condensation with alkynes illustrates the compound's versatility in organic synthesis (Bam & Chalifoux, 2018).
Scientific Research Applications
Thiourea derivatives based on 4-methoxybenzoyl chloride have shown potential as antioxidants and inhibitors of Bacillus pasteurii urease. Among these derivatives, compound 8 exhibited the greatest antioxidant activity (Oleiwi, Al-Jeilawi, & Dayl, 2023).
Compounds containing 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) demonstrated improved anticancer activity against melanoma and prostate cancer cells. Their mechanism of action is believed to involve the inhibition of tubulin polymerization (Lu et al., 2009).
2,6-bis(4-methoxybenzoyl)-diaminopyridine has been effective in recovering noble metal ions from aqueous solutions, achieving over 99% recovery in solvent extraction and polymer membrane separation processes (Bożejewicz et al., 2021).
The solvolysis mechanism of 4-methylthiobenzoyl chloride supports a unimolecular pathway, specifically a dissociated SN2 mechanism. This finding is significant for understanding the reactivity of similar compounds (Ryu & Park, 2016).
In the field of organic synthesis, 4-Methoxybenzoyl chloride has been used in the synthesis of chromones and 4-hydroxyquinolines through uncatalyzed condensations with other compounds (Rahn et al., 2009).
Safety And Hazards
4-Methoxybenzoyl chloride is corrosive to metals and skin . Vapors may cause serious burns to the eyes . It is incompatible with water, strong oxidizing agents, and alcohols . Sealed containers held at room temperature may explode due to slow decomposition that builds up pressure . This situation is more dangerous with heat . It may react vigorously or explosively with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .
Relevant Papers Relevant papers and documents related to 4-Methoxybenzoyl chloride can be found in various sources . These include research articles, safety data sheets, and chemical databases that provide comprehensive information about the compound.
properties
IUPAC Name |
4-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMOTZIXVICDSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Record name | 4-METHOXYBENZOYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID9059204 | |
Record name | Benzoyl chloride, 4-methoxy- | |
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Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methoxybenzoyl chloride appears as an amber-colored crystalline solid. Melting point 72 °F. Corrosive to metals and skin. Vapors may cause serious burns to the eyes., Clear solid or amber liquid; [Hawley] Liquid or low melting solid; [MSDSonline] | |
Record name | 4-METHOXYBENZOYL CHLORIDE | |
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Record name | p-Anisoyl chloride | |
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Boiling Point |
504 °F at 760 mmHg (USCG, 1999), 262-263 °C | |
Record name | 4-METHOXYBENZOYL CHLORIDE | |
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Record name | P-ANISOYL CHLORIDE | |
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Solubility |
Soluble in ether and acetone. Very soluble in benzene. Slightly soluble in carbon tetrachloride. | |
Record name | P-ANISOYL CHLORIDE | |
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Density |
1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.261 g/cu cm at 20 °C | |
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Vapor Pressure |
0.01 [mmHg] | |
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Product Name |
4-Methoxybenzoyl chloride | |
Color/Form |
Clear crystals or amber liquid | |
CAS RN |
100-07-2 | |
Record name | 4-METHOXYBENZOYL CHLORIDE | |
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Record name | 4-Methoxybenzoyl chloride | |
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Record name | 4-Methoxybenzoyl chloride | |
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Record name | P-ANISOYL CHLORIDE | |
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Melting Point |
72 °F (USCG, 1999), 22 °C | |
Record name | 4-METHOXYBENZOYL CHLORIDE | |
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Record name | P-ANISOYL CHLORIDE | |
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Retrosynthesis Analysis
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